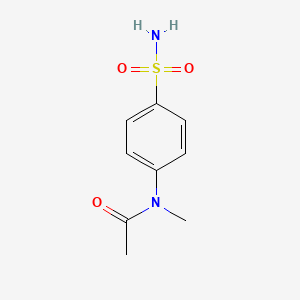

N-methyl-N-(4-sulfamoylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJCBCOHZNHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution Within Sulfonamide Chemistry

The journey of sulfonamides began in the early 20th century, marking a pivotal moment in the history of medicine. wikipedia.org The first commercially available antibacterial agent, Prontosil, was discovered in the 1930s by Gerhard Domagk. openaccesspub.orgresearchgate.net This discovery was revolutionary, as it was the first time a synthetic compound was found to be effective against systemic bacterial infections, paving the way for the antibiotic era. wikipedia.orgebsco.com It was soon discovered that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.org

This revelation triggered a wave of research into the derivatives of sulfanilamide, leading to the synthesis of thousands of new molecules. wikipedia.org The primary goal of this early research was to improve the efficacy, broaden the spectrum of activity, and reduce the toxicity of the parent compound. wikipedia.orghuvepharma.com Modifications to the sulfonamide group (SO2NH2) were found to significantly impact the pharmacological properties of the resulting compounds. ajchem-b.com This led to the development of a wide array of sulfonamide drugs with varying clinical applications. openaccesspub.org

The evolution of sulfonamide chemistry has not been limited to antibacterial agents. The versatility of the sulfonamide scaffold has allowed for its incorporation into drugs with a diverse range of therapeutic uses. ajchem-b.comajchem-b.com This includes diuretics, hypoglycemic agents, and anticonvulsants. wikipedia.orgopenaccesspub.org This expansion from a singular focus on antimicrobial activity to a broad spectrum of pharmacological applications underscores the enduring importance of the sulfonamide functional group in drug discovery and development. ajchem-b.com The synthesis of N-substituted sulfonamides has been a key strategy in this diversification, allowing for the fine-tuning of a compound's biological activity. indexcopernicus.com

Overview of Current Research Trajectories and Future Prospects

Primary Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through the N-methylation of the precursor, N-(4-sulfamoylphenyl)acetamide. This transformation is a critical step that introduces the methyl group onto the sulfonamide nitrogen. Various methodologies have been developed for the N-alkylation of sulfonamides, offering different levels of efficiency, selectivity, and substrate scope.

One common approach involves the use of a methylating agent, such as methyl iodide, in the presence of a base. The base, typically a carbonate or hydroxide (B78521) salt, deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the subsequent reaction with the electrophilic methylating agent.

More contemporary methods utilize catalytic systems to achieve N-methylation. For instance, ruthenium-based catalysts have been employed for the N-methylation of sulfonamides using methanol (B129727) as the methylating agent. organic-chemistry.org This "borrowing hydrogen" methodology offers a greener alternative to traditional alkylating agents. Another approach involves the use of trimethyl phosphate (B84403) in the presence of a base like calcium hydroxide. organic-chemistry.org

The choice of synthetic route can be influenced by factors such as the desired yield, the purity requirements of the final product, and the availability and cost of reagents and catalysts.

Synthesis of Strategic Intermediates Preceding this compound Formation

Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide

2-Chloro-N-(4-sulfamoylphenyl)acetamide is a valuable intermediate that can be used to introduce various functionalities through nucleophilic substitution of the chloro group. Its synthesis typically begins with sulfanilamide (B372717), which is reacted with 2-chloroacetyl chloride.

In a typical procedure, sulfanilamide is dissolved in a suitable solvent, and 2-chloroacetyl chloride is added, often in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction results in the acylation of the amino group of sulfanilamide to form the corresponding chloroacetamide derivative.

| Starting Material | Reagent | Product |

| Sulfanilamide | 2-Chloroacetyl chloride | 2-Chloro-N-(4-sulfamoylphenyl)acetamide |

Preparation of 4-Acetamidobenzenesulfonyl Chloride

A pivotal intermediate in the synthesis of many sulfonamide-containing compounds, including this compound, is 4-acetamidobenzenesulfonyl chloride. This compound is typically prepared from acetanilide (B955) through a chlorosulfonation reaction.

The synthesis involves treating acetanilide with an excess of chlorosulfonic acid. researchgate.net This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, predominantly at the para position relative to the acetamido group. The reaction is generally carried out at controlled temperatures to manage its exothermic nature. The resulting 4-acetamidobenzenesulfonyl chloride can then be isolated and purified.

| Starting Material | Reagent | Product |

| Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl Chloride |

Functionalization of Sulfanilamide Scaffolds

The sulfanilamide scaffold provides a versatile platform for the synthesis of a wide array of derivatives. Functionalization can be achieved at both the aromatic amino group and the sulfonamide nitrogen. For the synthesis of this compound and its analogues, the key transformations involve acylation of the amino group and subsequent alkylation of the sulfonamide nitrogen.

Acylation of the amino group of sulfanilamide is a common strategy to protect it or to introduce desired functionalities. For instance, reaction with acetic anhydride (B1165640) yields N-(4-sulfamoylphenyl)acetamide (acetylsulfanilamide). organic-chemistry.org

The sulfonamide nitrogen of the resulting N-(4-sulfamoylphenyl)acetamide can then be alkylated using various methods as described in section 2.1. This sequential functionalization allows for the systematic construction of diverse sulfonamide derivatives.

Exploration of Diverse Synthetic Transformations for this compound Derivatives

The synthesis of derivatives of this compound often involves nucleophilic substitution reactions, which allow for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound derivatives. These reactions typically involve the displacement of a leaving group on a precursor molecule by a nucleophile.

For example, starting from 2-chloro-N-(4-sulfamoylphenyl)acetamide, the chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new substituents. The resulting products can then be N-methylated at the sulfonamide nitrogen to yield a variety of this compound derivatives.

The reactivity in these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The table below provides examples of nucleophilic substitution reactions for the synthesis of related acetamide (B32628) derivatives.

| Starting Material | Nucleophile | Product |

| 2-Chloro-N-arylacetamide | Sodium hydrogen selenide (B1212193) | Diorganyl selenide compounds |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Sodium methacrylate | Methacrylate monomer |

These synthetic transformations highlight the versatility of the core structure and provide access to a broad chemical space for the development of new compounds.

Condensation and Cycloaddition Approaches

The synthesis of N-(4-sulfamoylphenyl)acetamide analogues is predominantly achieved through condensation reactions, a reliable method for forming the crucial sulfonamide bond. For the creation of more complex, cyclic analogues, cycloaddition reactions offer a powerful alternative.

Condensation Reactions

The most common and direct route to this class of compounds involves the condensation of a 4-acetamidobenzenesulfonyl chloride precursor with a suitable amine. nih.gov This reaction is a cornerstone of sulfonamide synthesis due to its efficiency and the wide availability of diverse amine starting materials. The general procedure involves adding 4-acetamidobenzenesulfonyl chloride to a mixture of the desired amine and a base, such as sodium carbonate, in a solvent like dichloromethane (B109758). nih.gov The reaction mixture is stirred at room temperature, and upon completion, the product is isolated through extraction and purified, often by column chromatography. nih.gov

This methodology allows for the synthesis of a vast library of analogues by varying the amine component. Research has demonstrated the synthesis of numerous derivatives using this approach, incorporating moieties such as morpholine, piperazine, cyclohexane, and various substituted aromatic amines. nih.gov

Table 1: Examples of N-(4-sulfamoylphenyl)acetamide Analogues Synthesized via Condensation

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Morpholine | N-(4-(morpholinosulfonyl)phenyl)acetamide | 73 | 159-160 | nih.gov |

| 4-Methylpiperazine | N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78 | 286-287 | nih.gov |

| Cyclohexylamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 70 | 213-215 | nih.gov |

| Aniline | N-(4-(N-phenylsulfamoyl)phenyl)acetamide | 70 | 200-202 | nih.gov |

| (Tetrahydrofuran-2-yl)methanamine | N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide | - | - | nih.gov |

| Pyridine-2-ylmethanamine | N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide | 70 | 116-118 | researchgate.net |

Cycloaddition Reactions

Cycloaddition reactions provide a sophisticated approach to constructing complex, cyclic, and heterocyclic sulfonamide analogues that are not readily accessible through simple condensation. benthamdirect.com These methods typically involve sulfonamides that have been functionalized to act as reactants in pericyclic reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): Vinyl and acetylenic sulfonamides are effective dienophiles in both inter- and intramolecular Diels-Alder reactions. benthamdirect.com This strategy is particularly useful for building rigid cyclic frameworks. For instance, novel bicyclic sulfonamides, such as substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, have been synthesized via the thermal intramolecular Diels-Alder reaction of triene derivatives of buta-1,3-diene-1-sulfonic acid amide. acs.orgnih.gov

[3+2] Cycloadditions: This approach has been used to generate diverse heterocyclic sulfonamide structures. ucl.ac.uk A notable example is the reaction of vinyl sulfonamides with N-methyl nitrones, which proceeds via a [3+2] cycloaddition to yield isoxazolidine (B1194047) products. ucl.ac.uk These heterocyclic sulfonamides have shown potential biological activity, including anti-HIV properties. ucl.ac.uk Another example involves the reaction of an imine with p-toluenesulfonylmethyl isocyanide (TosMIC) in a [2+3] cycloaddition to form an imidazole (B134444) ring, a key step in the synthesis of the benzenesulfonamide-containing drug Cimicoxib. wikipedia.org

These cycloaddition strategies enable the creation of complex scaffolds that merge the sulfonamide pharmacophore with unique three-dimensional structures.

Multi-Step Synthesis Pathways for Complex Analogues

The generation of advanced and highly functionalized analogues of this compound often necessitates multi-step synthetic sequences. These pathways allow for the strategic introduction of complexity and diverse functional groups, moving beyond the simple substitution patterns achieved in single-step condensations.

One prominent example of a multi-step pathway is the synthesis of novel cyclic sulfonamides via an intramolecular Diels-Alder reaction. acs.org This process involves a carefully planned sequence of reactions to build the necessary triene precursor before the final cycloaddition step.

The key stages of this pathway are:

Diene Synthesis: A base-mediated condensation of an N-Boc-methanesulfonamide with an appropriate aldehyde is first performed to construct the 1,3-butadiene (B125203) sulfonamide core. acs.org

N-Alkylation: The sulfonamide nitrogen of the diene is then alkylated by reacting its sodium salt with an alkyl halide containing a terminal double bond (the dienophile), such as allyl bromide or homoallyl bromide. This step links the diene and dienophile components into a single molecule, forming the triene precursor. acs.org

Cycloaddition: The final step involves a thermal intramolecular Diels-Alder reaction, where the triene undergoes cyclization to form the complex, bicyclic sulfonamide architecture. acs.orgnih.gov This chemistry was successfully applied to synthesize a histamine (B1213489) H3 receptor antagonist. nih.gov

Table 2: Representative Multi-Step Pathway for a Cyclic Sulfonamide Analogue

| Step | Reaction Type | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Condensation | N-Boc-methanesulfonamides, Aldehydes | 1,3-Butadiene sulfonamides | acs.org |

| 2 | N-Alkylation | 1,3-Butadiene sulfonamide, Allyl or Homoallyl bromide | Triene Precursor | acs.org |

| 3 | Intramolecular Diels-Alder Cycloaddition | Triene Precursor | Hexahydrobenzo[d]isothiazole 1,1-dioxide derivative | acs.orgnih.gov |

Another versatile multi-step approach involves creating complex conjugates by forming new amide bonds. For example, new acetamide-sulfonamide scaffolds have been prepared by conjugating bioactive carboxylic acids, such as ibuprofen (B1674241), with various sulfa drugs (which are themselves N-(4-sulfamoylphenyl)acetamide analogues). nih.gov This synthesis is typically achieved by first activating the carboxylic acid with a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by condensation with the amino group of the sulfa drug. nih.gov This pathway effectively combines two different pharmacophores into a single, more complex molecule.

These multi-step strategies are indispensable for modern drug discovery and materials science, enabling the rational design and synthesis of sophisticated sulfonamide-containing molecules with tailored properties.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity (e.g., ¹H-NMR, ¹³C-NMR)

No published ¹H-NMR or ¹³C-NMR spectra for this compound were found.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No published FT-IR spectrum for this compound was found.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published HRMS data for this compound was found.

Elemental Analysis for Compositional Verification

No published elemental analysis data for this compound was found.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure

Determination of Crystal System and Space Group

No published single-crystal X-ray diffraction data, and therefore no information on the crystal system or space group for this compound, was found.

Analysis of Molecular Conformation and Dihedral/Torsion Angles within the Crystal Lattice

The molecular conformation of sulfonamide derivatives is characterized by a notable degree of torsional flexibility around the S-N and S-C bonds. In the case of N-(4-sulfamoylphenyl)acetamide, the acetamide group is twisted with respect to the benzene ring, with a dihedral angle of 15.59 (12)°. researchgate.netnih.gov The amino group is oriented nearly perpendicular to the benzene ring, as indicated by the N—S—C—C torsion angle of 109.4 (2)°. researchgate.netnih.gov

An analogue, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, exhibits a twisted U-shaped conformation. nih.gov The two benzene rings in this molecule are on the same side relative to the central S(═O)2N moiety and are splayed, forming a dihedral angle of 67.03 (10)°. nih.gov The twist in the molecule is further evidenced by a C—S—N—C torsion angle of -58.38 (14)°. nih.gov Another isomer, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, also shows a twisted central C—S(=O)2N(H)—C unit with a C—S—N—C torsion angle of -56.4 (2)°, and the dihedral angle between its benzene rings is 49.65 (15)°. researchgate.net

In a different analogue, N-[(4-Methylphenyl)sulfonyl]acetamide, the dihedral angle between the benzene ring and the amide group is 76.7 (3)°. nih.gov

Table of Dihedral and Torsion Angles for N-(4-sulfamoylphenyl)acetamide and Its Analogues

| Compound | Dihedral/Torsion Angle | Value (°) | Reference |

| N-(4-sulfamoylphenyl)acetamide | Dihedral angle between acetamide group and benzene ring | 15.59 (12) | researchgate.netnih.gov |

| N-(4-sulfamoylphenyl)acetamide | N—S—Car—Car torsion angle | 109.4 (2) | researchgate.netnih.gov |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral angle between benzene rings | 67.03 (10) | nih.gov |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | C—S—N—C torsion angle | -58.38 (14) | nih.gov |

| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral angle between benzene rings | 49.65 (15) | researchgate.net |

| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide | C—S—N—C torsion angle | -56.4 (2) | researchgate.net |

| N-[(4-Methylphenyl)sulfonyl]acetamide | Dihedral angle between benzene ring and amide group | 76.7 (3) | nih.gov |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the crystal packing of these compounds. In the crystal structure of N-(4-sulfamoylphenyl)acetamide, molecules are linked by amine–amide N—H⋯O interactions, forming supramolecular tubes parallel to the nih.gov direction. These tubes are further connected into a three-dimensional architecture by amide–sulfonamide N—H⋯O hydrogen bonds. researchgate.netnih.gov

For N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, the crystal packing is dominated by N—H⋯O hydrogen bonds. Specifically, the sulfamoyl-N—H group hydrogen bonds to the amide-O, and the amide-N—H group hydrogen bonds to a sulfamoyl-O atom. nih.gov These interactions result in the formation of a supramolecular chain with a tubular topology. nih.gov Intramolecular C—H⋯O interactions are also observed in this compound. nih.gov

In the crystal of N-[(4-methylphenyl)sulfonyl]acetamide, molecules are linked by pairs of C—H⋯O hydrogen bonds into inversion dimers. These dimers are further connected by N—H⋯O and C—H⋯O hydrogen bonds, forming an infinite tape. nih.gov

Table of Hydrogen Bonding Interactions

| Compound | Interaction Type | Description | Reference |

| N-(4-sulfamoylphenyl)acetamide | Intermolecular N—H⋯O | Amine-amide and amide-sulfonamide interactions | researchgate.netnih.gov |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | Intermolecular N—H⋯O | Sulfamoyl-N—H to amide-O and amide-N—H to sulfamoyl-O | nih.gov |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | Intramolecular C—H⋯O | Observed within the molecule | nih.gov |

| N-[(4-Methylphenyl)sulfonyl]acetamide | Intermolecular C—H⋯O and N—H⋯O | Forms inversion dimers and infinite tapes | nih.gov |

Elucidation of Supramolecular Architectures and Packing Arrangements

The interplay of hydrogen bonds and other intermolecular forces dictates the supramolecular architecture. As mentioned, N-(4-sulfamoylphenyl)acetamide forms supramolecular tubes that are connected into a three-dimensional network. researchgate.netnih.gov

The N—H⋯O hydrogen bonds in N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide lead to supramolecular chains with a tubular topology along the b-axis, which then assemble into layers. These layers are further stabilized by π–π interactions between the benzene rings of adjacent molecules. nih.gov

The crystal packing of N-[(4-methylphenyl)sulfonyl]acetamide is characterized by the formation of inversion dimers through C—H⋯O hydrogen bonds, which are then extended into infinite tapes via further N—H⋯O and C—H⋯O interactions. nih.gov

Identification of Racemic Twinning Phenomena

Crystallographic analysis of N-(4-sulfamoylphenyl)acetamide revealed that the crystal studied was a racemic twin. researchgate.netnih.gov The Flack parameter, used to determine the absolute structure of chiral crystals, was refined to a value of 0.48 (9), which is indicative of racemic twinning. nih.gov

Crystallographic Studies of this compound Analogues

The crystallographic data for analogues of this compound provide valuable insights into the structural motifs of this class of compounds.

N-(4-sulfamoylphenyl)acetamide crystallizes in the tetragonal space group P42c with Z=8. researchgate.net

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide crystallizes in the triclinic space group P-1 with Z=2. nih.gov

N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide , an isomer of the 4-methylphenyl analogue, crystallizes in the orthorhombic space group Pbca with Z=8. researchgate.net

N-[(4-Methylphenyl)sulfonyl]acetamide crystallizes in the monoclinic space group P21/c with Z=4. nih.govresearchgate.net

Table of Crystallographic Data for Analogues

| Compound | Crystal System | Space Group | Z | Reference |

| N-(4-sulfamoylphenyl)acetamide | Tetragonal | P42c | 8 | researchgate.net |

| N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide | Triclinic | P-1 | 2 | nih.gov |

| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide | Orthorhombic | Pbca | 8 | researchgate.net |

| N-[(4-Methylphenyl)sulfonyl]acetamide | Monoclinic | P21/c | 4 | nih.govresearchgate.net |

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis

While a specific Hirshfeld surface analysis for this compound was not found, this technique has been applied to related acetamide structures to investigate intermolecular interactions. For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld surface analysis revealed that the most significant contacts in the crystal are H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H. nih.gov Similarly, for N-(2-methoxyphenyl)acetamide, the analysis showed that the crystal packing is dominated by H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions. researchgate.net This type of analysis provides a quantitative way to understand the forces governing the crystal packing in these molecular solids.

Energy Frameworks Analysis

An energy framework analysis provides a detailed quantitative understanding of the intermolecular interactions within a crystal lattice, offering insights into the stability and packing of molecules. This analysis involves calculating the interaction energies between a central molecule and its neighbors, which are then decomposed into their constituent electrostatic, dispersion, repulsion, and polarization components. The resulting energy frameworks are visualized as graphical representations where the strength of the interactions is proportional to the thickness of the cylinders connecting the centroids of interacting molecules.

For this compound, the crystal packing is predominantly governed by a network of hydrogen bonds and other weaker interactions. nih.govresearchgate.net The sulfonamide and acetamide groups are key players in forming these interactions. nih.govacs.org The analysis of the crystal structure of the closely related compound, N-(4-sulfamoylphenyl)acetamide, reveals a complex three-dimensional architecture held together by N—H⋯O hydrogen bonds. researchgate.net Specifically, amine–amide and amide–sulfonamide hydrogen bonds are crucial in linking the molecules into supramolecular structures. researchgate.net

The total interaction energy is a summation of these individual contributions, and the energy framework analysis allows for the visualization of the topology and relative strengths of these interactions within the crystal. For instance, in many sulfonamide crystal structures, strong hydrogen bonds form the primary framework, often depicted as robust tubes or ladders, while weaker interactions are represented by thinner connections, illustrating the hierarchy of interactions governing the crystal packing. nih.govresearchgate.net

A detailed breakdown of the calculated interaction energies for a molecule pair in a crystal similar to this compound is presented in the following table to illustrate the contributions of the different energy components.

| Interaction Type | Energy Component | Typical Energy (kJ/mol) |

| N-H···O Hydrogen Bond | Electrostatic | -40 to -60 |

| Dispersion | -10 to -20 | |

| Total | -50 to -80 | |

| C-H···O Interaction | Electrostatic | -5 to -15 |

| Dispersion | -5 to -15 | |

| Total | -10 to -30 | |

| π-π Stacking | Electrostatic | -5 to -10 |

| Dispersion | -20 to -50 | |

| Total | -25 to -60 |

Note: The data in this table is illustrative and represents typical energy ranges for the specified interactions in organic molecular crystals. Actual values for this compound would require specific quantum chemical calculations.

Theoretical and Computational Investigations of N Methyl N 4 Sulfamoylphenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Geometry Optimization and Electronic Structure Derivations

No published data is currently available on the optimized molecular geometry or the electronic structure of N-methyl-N-(4-sulfamoylphenyl)acetamide as determined by DFT methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Specific calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound have not been reported in the reviewed literature.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

There are no available studies that present the Molecular Electrostatic Potential (MEP) surface map for this compound, which would be used to predict its reactive sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties through Theoretical Methods (e.g., TD-DFT for Absorption Spectra)

No theoretical absorption spectra for this compound, calculated using methods such as TD-DFT, were found in the scientific literature.

Molecular Docking Simulations for Target Interaction Profiling

Characterization of Specific Ligand-Protein Interaction Modes (Hydrogen Bonding, Van der Waals, Electrostatic)

The interaction of this compound and related sulfonamide-containing molecules with protein targets is primarily governed by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. Crystallographic and molecular docking studies of similar compounds reveal recurring binding motifs.

Hydrogen bonds play a dominant role in the orientation and stabilization of these ligands within protein active sites. For instance, in a closely related molecule, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the crystal structure shows that N–H···O hydrogen bonds are the primary drivers of the crystal packing. nih.govresearchgate.net The sulfamoyl N-H group commonly acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the amide carbonyl oxygen act as acceptors. nih.govresearchgate.net In enzyme complexes, the sulfonamide group is a key pharmacophore, with the deprotonated nitrogen atom coordinating to zinc ions in metalloenzymes like carbonic anhydrase, and the sulfonyl oxygens forming hydrogen bonds with active site residues such as Thr199. acs.org The amide N-H group also participates as a hydrogen bond donor. nih.gov

| Interaction Type | Molecular Group (Ligand) | Potential Interacting Partner (Protein) | Reference |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Sulfamoyl N-H, Amide N-H | Carbonyl oxygen (backbone), O/N atoms of side chains (e.g., Thr, Gln) | nih.govresearchgate.netacs.org |

| Hydrogen Bonding (Acceptor) | Sulfonyl O, Amide O | N-H groups (backbone), side chains of residues (e.g., Thr, Gln) | nih.govacs.org |

| Electrostatic (Coordination) | Deprotonated Sulfonamide | Catalytic Zn(II) ion (in Carbonic Anhydrase) | acs.orgnih.gov |

| Van der Waals / Hydrophobic | Phenyl rings, Methyl group | Aliphatic and aromatic side chains (e.g., Leu, Phe) | nih.gov |

| π-π Stacking | Phenyl rings | Aromatic side chains (e.g., Phe, Tyr, His) | nih.govresearchgate.net |

Predictive Modeling of Enzyme-Inhibitor Complexes (e.g., Carbonic Anhydrase, MAO-B, DNA Topoisomerase II)

Predictive modeling, primarily through molecular docking, has been instrumental in elucidating the binding modes of this compound and its analogs with various enzyme targets.

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases. mdpi.commdpi.com Docking studies consistently show that the primary sulfonamide group is essential for inhibition. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the active site, mimicking the transition state of the native CO2 hydration reaction. acs.orgnih.gov The binding is further stabilized by a network of hydrogen bonds, notably with the side chain of residue Thr199. acs.org The acetamide (B32628) portion of the molecule extends into the active site cavity, where its interactions with various residues can determine isoform selectivity. acs.orgnih.gov For example, water-mediated hydrogen bonds can form between the acetamide moiety and residues like Gln92, Thr200, and Pro201. acs.org

DNA Topoisomerase II: While direct modeling of this compound with DNA Topoisomerase II is less common, related compounds that act as topoisomerase II inhibitors have been studied. nih.govmdpi.comnih.gov These drugs, often referred to as "topoisomerase poisons," function by stabilizing the covalent complex formed between the enzyme and DNA, leading to double-strand breaks. nih.gov Predictive models for such inhibitors focus on their ability to intercalate into the DNA at the site of cleavage or to bind to allosteric pockets on the enzyme-DNA complex. mdpi.com The planar aromatic systems present in the this compound scaffold are consistent with structural features often found in topoisomerase inhibitors that interact with DNA bases. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational tool to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and the stability of their interactions with biological macromolecules. chemrxiv.org

Dynamic Behavior of this compound in Solvated Environments

MD simulations of this compound in aqueous solution are used to explore its conformational landscape. The molecule is not rigid; rotation can occur around the sulfur-nitrogen and sulfur-carbon bonds. nih.govresearchgate.net Simulations can map the energy landscape associated with these rotations, identifying low-energy, stable conformations that are likely to be present in solution. The N-methyl acetamide group itself has been used as a proxy for the protein backbone in the development of advanced force fields for biomolecular simulations. chemrxiv.org These studies analyze how water molecules structure themselves around the solute, forming hydrogen bonds with the polar sulfamoyl and acetamide groups, which influences the compound's solubility and dynamic behavior.

Stability and Flexibility of Protein-Ligand Interactions Over Time

MD simulations are critical for assessing the stability of enzyme-inhibitor complexes predicted by molecular docking. nih.gov By simulating the complex over nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it undergoes significant conformational changes or even dissociates. nih.govnih.gov

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand atoms are monitored over time. A stable RMSD value, typically fluctuating within a narrow range (e.g., 2–3 Å), indicates that the complex has reached equilibrium and is not undergoing major structural changes. nih.gov

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value suggests that the binding of the ligand does not induce unfolding or significant distortion of the protein. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies can be tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance in anchoring the ligand.

Simulations of acetamide-sulfonamide derivatives bound to enzymes have demonstrated that these compounds can form stable complexes, with the ligand remaining closely bound to the protein's active site throughout the simulation period. nih.govnih.gov

| MD Simulation Parameter | Purpose | Indication of Stability | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures conformational changes of the protein-ligand complex over time. | Low, stable fluctuations (e.g., within 2-3 Å) after an initial equilibration period. | nih.gov |

| Radius of Gyration (Rg) | Assesses the structural compactness of the protein when bound to the ligand. | A stable Rg value indicates the protein structure remains compact and does not unfold. | nih.gov |

| Hydrogen Bond Occupancy | Tracks the persistence of specific hydrogen bonds between the ligand and protein. | High occupancy (%) over the simulation time confirms the importance of the interaction. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Enzymatic Inhibition Profiles and Mechanistic Insights of N Methyl N 4 Sulfamoylphenyl Acetamide

Broad-Spectrum Enzyme Inhibition Potential of Sulfonamide Analogues

The sulfonamide functional group is a cornerstone of various pharmacologically active agents, demonstrating a remarkable capacity to inhibit a diverse array of enzymes. Historically recognized for their antibacterial properties, sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. excli.de This mechanism confers a broad spectrum of activity against numerous Gram-positive and certain Gram-negative bacteria.

Beyond their antimicrobial applications, the sulfonamide scaffold has proven to be a versatile template for the design of inhibitors targeting enzymes crucial to human physiology and other pathological conditions. Research has identified sulfonamide derivatives as potent inhibitors of several enzyme classes, including:

Proteases: Certain analogues have been evaluated as inhibitors of enzymes like α-chymotrypsin. researchgate.net

Urease: Various acetamide-sulfonamide-containing scaffolds have been synthesized and shown to inhibit urease activity, an important target in the context of Helicobacter pylori infections. nih.gov

Kinases: The sulfonamide moiety is incorporated into the structure of some kinase inhibitors used in anticancer therapies.

Cholinesterases: Recent studies have explored sulfonamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov

Carbonic Anhydrases (CAs): This is arguably the most studied area for sulfonamide inhibitors, with numerous derivatives developed to target various CA isoforms involved in health and disease. researchgate.netnih.gov

This wide-ranging inhibitory potential underscores the significance of the sulfonamide group as a key pharmacophore in drug design, capable of interacting with the active sites of many different enzymes.

Carbonic Anhydrase (CA) Inhibition: A Primary Area of Research

The inhibition of carbonic anhydrases (CAs) is a principal and highly productive field of research for sulfonamide-based compounds. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Given their involvement in numerous physiological processes, inhibitors of CAs have found therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants. tandfonline.com

While extensive kinetic data exists for a multitude of N-(4-sulfamoylphenyl)acetamide analogues, specific inhibition constants for N-methyl-N-(4-sulfamoylphenyl)acetamide are not prominently reported in the literature. However, the available data on closely related structures provide a strong basis for understanding its potential inhibitory profile against various CA isoforms.

Research into structurally similar compounds, such as N-((4-sulfamoylphenyl)carbamothioyl) amides, reveals potent inhibition against several human (h) CA isoforms. mdpi.com These analogues demonstrate inhibitory constants (KI) in the nanomolar range, often exceeding the potency of the standard inhibitor Acetazolamide. mdpi.com For instance, studies on these related compounds show effective inhibition of the cytosolic isoforms hCA I, hCA II, and hCA VII, as well as the tumor-associated isoform hCA IX. mdpi.comnih.gov

Table 1: Inhibition Constants (KI) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Analogues Against Human CA Isoforms Data represents a range of values observed for a series of related analogues and is intended to be illustrative of the potency of this chemical class.

| Isoform | KI Range (nM) |

|---|---|

| hCA I | 13.3 – 87.6 |

| hCA II | 5.3 – 384.3 |

| hCA VII | 1.1 – 13.5 |

| hCA IX | 9.7 – 7766 |

Source: Data compiled from studies on N-((4-sulfamoylphenyl)carbamothioyl) amides and other imide-containing sulphonamides. mdpi.comnih.gov

The antibacterial potential of sulfonamides extends to the inhibition of carbonic anhydrases in pathogenic bacteria. The β-class CAs found in Mycobacterium tuberculosis (mtCAs) have been identified as viable drug targets. benthamdirect.com Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides and other sulfonamide series have demonstrated their efficacy in inhibiting these bacterial enzymes. mdpi.commdpi.com

Specifically, these compounds have shown potent, low nanomolar inhibition against mtCA2 and good to moderate inhibition against mtCA1. mdpi.com In contrast, the mtCA3 isoform appears to be poorly inhibited by this class of sulfonamides. mdpi.com A separate study on novel sulphonamide derivatives also reported promising inhibition against the mtCA 3 isoform, with KI values ranging from 127 nM to 2.12 µM. nih.govtandfonline.com

Table 2: Inhibition Constants (KI) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Analogues Against M. tuberculosis β-CAs Data represents a range of values observed for a series of related analogues.

| Isoform | KI Range (nM) |

|---|---|

| mtCA1 | 95.2 - 6669 |

| mtCA2 | 3.4 - 57.1 |

| mtCA3 | Weak Inhibition |

Source: Data from a study on N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com

A key measure of the effectiveness of new inhibitors is a direct comparison with clinically used standards like Acetazolamide (AAZ). In many studies, novel sulfonamide acetamide (B32628) analogues exhibit superior or comparable inhibitory activity against various CA isoforms. For example, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed significantly better inhibition against hCA I (KI range of 13.3–87.6 nM) compared to Acetazolamide (KI of 250 nM). mdpi.com Similarly, many compounds in the series were more potent against hCA VII (KI range of 1.1–13.5 nM) than Acetazolamide (KI of 2.5 nM). mdpi.com

Table 3: Comparative Inhibition (KI, nM) of Analogues vs. Acetazolamide (AAZ)

| Isoform | KI Range of Analogues (nM) | KI of AAZ (nM) |

|---|---|---|

| hCA I | 13.3 – 87.6 | 250 |

| hCA II | 5.3 – 384.3 | 12.1 - 12.5 |

| hCA VII | 1.1 – 13.5 | 2.5 |

| hCA IX | 6.1 - 45 | 25.8 |

Source: Data compiled from multiple studies on related sulfonamide analogues. mdpi.comnih.govmdpi.com

The primary mechanism of CA inhibition by sulfonamides is well-established through kinetic, computational, and crystallographic studies. nih.govacs.org The process involves the binding of the sulfonamide moiety directly to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. researchgate.net

Key features of this binding mechanism include:

Coordination to Zinc: The sulfonamide group binds to the Zn²⁺ ion in its deprotonated, anionic form (-SO₂NH⁻). nih.gov This anion displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. nih.gov

Hydrogen Bonding: The inhibitor is further stabilized within the active site by a network of hydrogen bonds. A crucial interaction occurs between the sulfonamide group and the side-chain hydroxyl and backbone amide groups of the conserved amino acid residue Threonine-199 (Thr199). nih.gov

Hydrophobic Interactions: The aromatic phenyl ring of the inhibitor typically occupies a hydrophobic region of the active site, while the acetamide "tail" can extend into other hydrophilic or hydrophobic pockets, forming additional interactions that influence potency and selectivity. nih.gov

For N-methyl substituted secondary sulfonamides, the binding mechanism is similar, involving coordination of the deprotonated nitrogen to the active site zinc. nih.gov However, N-methylation can reduce binding affinity compared to primary sulfonamides. nih.gov

Achieving selective inhibition of a specific CA isoform is a major goal in drug design to maximize therapeutic effects and minimize off-target side effects. The human body has 15 different CA isoforms with varied tissue distribution and physiological roles. nih.gov For example, in cancer therapy, selective inhibition of tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is highly desirable. nih.gov

Selectivity is often achieved by modifying the "tail" portion of the inhibitor molecule (in this case, the acetamide group and its substituents). This strategy, known as the "tail approach," exploits subtle differences in the size and chemical nature of the amino acid residues lining the active site cavities of the various isoforms. acs.org By designing tails that form favorable interactions with unique residues in the target isoform, researchers can engineer highly selective inhibitors. For instance, studies have shown that certain N-((4-sulfamoylphenyl)carbamothioyl) amides can be over 200 times more selective for hCA VII versus hCA II. mdpi.com Similarly, other series have been developed to yield compounds with significant selectivity for hCA IX over hCA I and II. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition Studies

Monoamine Oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative diseases, and various sulfonamide derivatives have been investigated for their inhibitory potential against this enzyme.

Research into benzylamine-sulfonamide derivatives has identified potent and selective MAO-B inhibitors. While data on this compound is not specified, related compounds have demonstrated significant inhibitory activity. For instance, in a series of novel benzylamine-sulfonamide derivatives, compounds such as N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide and 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide were found to be highly potent MAO-B inhibitors. nih.gov Their IC50 values were 0.041 µM and 0.065 µM, respectively, which are comparable to the reference compound selegiline (B1681611) (IC50 = 0.037 µM). nih.gov These compounds were also found to be selective for the MAO-B enzyme. nih.gov

Table 1: MAO-B Inhibitory Potency of Structurally Related Sulfonamide Derivatives

| Compound | IC50 (µM) for MAO-B |

|---|---|

| N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | 0.041 |

| 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide | 0.065 |

This table presents data for compounds structurally related to this compound.

Kinetic studies on some of these related benzylamine-sulfonamide derivatives have revealed a non-competitive mechanism of inhibition for the most potent compounds against human MAO-B (hMAO-B). nih.gov Non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic activity.

Molecular docking studies of potent benzylamine-sulfonamide derivatives have provided insights into their binding interactions within the catalytic site of hMAO-B. These studies suggest that the activity of MAO-B inhibitors is related to the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Tyr398 and Tyr435. nih.gov For some derivatives, it is thought that strong interactions on the enzyme's active side contribute to their MAO-B inhibitory activity. nih.gov

DNA Topoisomerase II Inhibition Investigations

Based on the available search results, there is no information regarding the investigation of this compound or its closely related analogs as inhibitors of DNA Topoisomerase II.

Urease Enzyme Inhibition Research

The urease enzyme is a target for addressing infections caused by bacteria like Helicobacter pylori. The structural similarity of sulfonamides to urea (B33335) suggests they could act as competitive inhibitors. nih.gov Studies on acetamide-sulfonamide scaffolds have shown their potential as urease inhibitors. For example, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) with sulfacetamide (B1682645) have demonstrated a mixed mode of urease inhibition. nih.gov

Table 2: Urease Inhibition by Related Acetamide-Sulfonamide Conjugates

| Compound Conjugate | Inhibition Mode |

|---|---|

| Ibuprofen-sulfacetamide | Mixed |

This table presents data for compounds containing the acetamide-sulfonamide scaffold.

Broader Scope of Enzyme Modulatory Activities

The sulfonamide group is a common functional group in various bioactive molecules, suggesting a potential for a broader range of enzyme modulatory activities. smolecule.com For instance, a compound with a similar chemical structure, N-{2-[4-(AMINOSULFONYL)PHENYL]ETHYL}ACETAMIDE, has been identified as an inhibitor of Carbonic anhydrase 1 and Carbonic anhydrase 2. drugbank.com This suggests that this compound may also exhibit inhibitory activity against these enzymes, although direct studies are required for confirmation.

Structure Activity Relationship Sar and Rational Design Paradigms for N Methyl N 4 Sulfamoylphenyl Acetamide Analogues

Systematic Modification of the N-Methyl-N-(4-sulfamoylphenyl)acetamide Scaffold

The this compound scaffold offers several points for systematic modification to explore the chemical space and improve biological activity. Research efforts have focused on two primary regions of the molecule: the acetamide (B32628) portion and the sulfonamide portion.

Modification of the Acetamide Moiety: The N-acetyl group can be replaced with various substituted phenyl or alkyl groups. For instance, conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or flurbiprofen (B1673479) results in acetamide-sulfonamide scaffolds with different phenyl-alkyl groups attached to the acetamide nitrogen. nih.gov This strategy aims to combine the pharmacophoric features of both molecules to achieve synergistic or novel biological effects.

Modification of the Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a key site for introducing a wide range of substituents. Modifications include the addition of five- or six-membered heterocyclic rings, such as isoxazole, diazine, thiazole, or pyridine. nih.govacs.orgresearchgate.net Further substitutions on these rings, for example, with methyl or dimethyl groups, have also been explored to fine-tune the electronic and steric properties of the molecule. nih.govacs.org The synthesis of these analogues typically involves reacting 4-acetamidobenzenesulfonyl chloride with various amines in a basic aqueous medium. researchgate.netnih.gov

Influence of Substituent Nature and Position on Enzymatic Inhibition Profiles

The nature and position of substituents on the this compound scaffold have a profound impact on the enzymatic inhibition profiles of the resulting analogues. Studies have particularly focused on enzymes like urease and carbonic anhydrase.

It has been observed that electron-withdrawing and -donating groups attached to the phenyl rings play a pivotal role in the inhibitory activities. acs.orgnih.gov For example, in studies on urease inhibitors, isoxazole substitution on the sulfonamide side combined with electron-withdrawing fluoro-substituted biphenyl groups on the acetamide side resulted in better inhibition compared to methyl-substituted phenyl groups on the acetamide side. nih.gov Conversely, guanidine and amino groups on the sulfonamide side have demonstrated excellent urease inhibition compared to heterocyclic substituents. acs.orgnih.gov

The following table summarizes the urease inhibition data for a series of diclofenac-sulfa drug conjugates, illustrating the impact of different sulfonamide substituents.

| Compound | Conjugated Sulfa Drug | IC₅₀ (µM) |

| 4 | Sulfanilamide (B372717) | 3.59 ± 0.07 |

| 6 | Sulfathiazole | 16.19 ± 0.21 |

| 8 | Sulfamerazine | 9.50 ± 0.28 |

| 10 | Sulfacetamide (B1682645) | 5.49 ± 0.34 |

| 11 | Sulfaguanidine | 4.35 ± 0.23 |

| Thiourea (Ref.) | - | 22.61 |

Data sourced from multiple studies on urease inhibition. nih.govacs.org

Similarly, for carbonic anhydrase inhibition, specific substitutions have led to potent and selective inhibitors. For instance, certain sulfamethoxazole derivatives have shown potent inhibitory effects on human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated, while showing less activity against cytosolic isoforms I and II. mdpi.commdpi.com

Development of Design Principles for Enhanced Potency, Selectivity, and Specificity

Through extensive SAR studies, several design principles have been developed to guide the synthesis of this compound analogues with improved pharmacological properties.

Enhanced Potency: Potency can be increased by introducing moieties that enhance binding affinity to the target enzyme's active site. For example, the structural similarity of the sulfonamide group to urea (B33335) allows these compounds to competitively bind to the active site of the urease enzyme. acs.org Molecular docking studies have further revealed that these inhibitors can form electrostatic interactions with nickel ions and hydrogen bonds with surrounding amino acid residues in the active site of urease. nih.govresearchgate.net

Improved Selectivity and Specificity: Selectivity towards a specific enzyme isoform is crucial for reducing off-target effects. The substitution on the sulfonamide moiety has a significant impact on selectivity. uochb.cz For instance, in the design of phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors, the introduction of a free hydroxy group on the sulfonamide substituent led to outstanding selectivity. uochb.cz For carbonic anhydrase inhibitors, bulky substituents on the sulfonamide can be tailored to fit into the specific active site cavities of different isoforms, thereby enhancing selectivity. mdpi.commdpi.com

The overarching design strategy often involves retaining the core pharmacophoric moiety while systematically altering peripheral groups to optimize interactions with the target protein. nih.gov

Insights from Comparative Studies of Structurally Related Sulfonamide-Acetamides

Comparative studies of structurally related sulfonamide-acetamides have provided valuable insights into the SAR of this class of compounds. By comparing series of analogues with systematic variations, researchers can deduce the contribution of different structural features.

In one study, ibuprofen and flurbiprofen were conjugated with a range of sulfa drugs to create two series of acetamide-sulfonamide scaffolds. nih.gov A comparison of the urease inhibition activities of these two series revealed that the nature of the phenyl-alkyl group on the acetamide side influences the inhibitory potency. For instance, acetamide-sulfonamide scaffolds containing methyl-diazine and acetyl substitutions on the sulfonamide side showed nearly identical urease inhibition activity, regardless of whether the acetamide side was derived from ibuprofen or flurbiprofen. nih.gov However, when isoxazole and diazine were substituted on the sulfonamide side, the analogues with a fluoro-substituted biphenyl group (from flurbiprofen) on the acetamide side exhibited better urease inhibition than those with a phenyl-alkyl group (from ibuprofen). nih.gov

These comparative analyses underscore the importance of considering the entire molecular structure, as the effect of a substituent in one part of the molecule can be modulated by the structure of another part.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophoric units to achieve a desired biological effect. nih.govrsc.org The this compound moiety has been incorporated into various hybrid molecules to leverage its favorable properties.

The design of these hybrids often involves linking the sulfonamide-acetamide scaffold to another biologically active molecule, such as an NSAID or another enzyme inhibitor, through a stable linker. nih.govacs.org The goal is to develop multifunctional molecules that can interact with multiple targets or exhibit synergistic effects. For example, the conjugation of diclofenac and mefenamic acid with various sulfa drugs has resulted in potent urease inhibitors. acs.org

The synthesis of these hybrid molecules typically involves standard organic chemistry reactions. For instance, the formation of an amide bond between the carboxylic acid group of an NSAID and the amino group of a sulfonamide is a common method. nih.gov In one general procedure, an NSAID like ibuprofen is activated with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the desired sulfa drug to form the amide linkage. nih.gov

More complex hybrid molecules have also been designed, such as spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which have been investigated as potential inhibitors of SARS-CoV-2 proteases and as anticancer agents. mdpi.comnih.gov These intricate structures are synthesized through multi-step reaction sequences.

The development of such hybrid compounds represents an innovative approach to discovering new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govrsc.org

Academic and Research Applications Beyond Direct Biological Activity

Utility as a Chemical Building Block in Organic Synthesis

N-methyl-N-(4-sulfamoylphenyl)acetamide can serve as a versatile building block in the synthesis of more complex molecules. The presence of multiple reactive sites—the sulfonamide nitrogen, the aromatic ring, and the acetyl group—allows for a range of chemical modifications.

The general synthetic route to related N-substituted acetamidosulfonamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with a primary or secondary amine. nih.gov In the case of this compound, this would involve the reaction of 4-acetamidobenzenesulfonyl chloride with methylamine. This straightforward synthesis makes the compound readily accessible for further derivatization.

Once synthesized, the N-methyl group on the sulfonamide nitrogen can influence the reactivity and conformation of the molecule compared to its non-methylated counterpart, N-(4-sulfamoylphenyl)acetamide. This substitution can be leveraged to create libraries of compounds for screening in drug discovery and materials science. For example, the acetamido group can be hydrolyzed to yield a primary amine, which can then be further functionalized. The aromatic ring is also susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the properties of the final product.

The synthesis of various acetamidosulfonamide derivatives highlights the modular nature of this chemical scaffold. The following table provides examples of related compounds that have been synthesized, demonstrating the synthetic accessibility and potential for diversification of this class of molecules.

| Compound Name | Reactants | Synthetic Approach |

| N-(4-(N-phenylsulfamoyl)phenyl)acetamide | 4-acetamidobenzenesulfonyl chloride and aniline | Reaction in dichloromethane (B109758) with sodium carbonate. nih.gov |

| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 4-acetamidobenzenesulfonyl chloride and cyclohexylamine | Reaction in dichloromethane with sodium carbonate. |

| N-(4-(morpholinosulfonyl)phenyl)acetamide | 4-acetamidobenzenesulfonyl chloride and morpholine | Reaction in dichloromethane with sodium carbonate. |

This table is based on synthetic procedures for related compounds and illustrates the potential synthetic utility of the this compound scaffold.

Application as a Molecular Probe for Investigating Biochemical Pathways

Molecular probes are essential tools for elucidating complex biochemical pathways. These are typically small molecules that can interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function. While specific studies employing this compound as a molecular probe are not extensively documented, its structural characteristics suggest its potential in this area.

The sulfonamide moiety is a well-known pharmacophore that can interact with various enzymes, most notably carbonic anhydrases and dihydropteroate (B1496061) synthetase. nih.gov By incorporating a detectable label, such as a fluorescent tag or a radioactive isotope, onto the this compound scaffold, it could be developed into a molecular probe. The N-methyl group could potentially fine-tune the binding affinity and selectivity of the probe for its target.

For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize the localization and activity of specific enzymes. This would provide valuable insights into the role of these enzymes in various physiological and pathological processes. The development of such probes would contribute to a deeper understanding of the biochemical pathways in which sulfonamide-binding proteins are involved.

Contribution to the Understanding of Sulfonamide Drug Class Mechanisms

The sulfonamide functional group is a cornerstone of a major class of therapeutic agents. nih.gov The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov Studying derivatives like this compound can provide a more nuanced understanding of the structure-activity relationships within this drug class.

The introduction of a methyl group on the sulfonamide nitrogen atom in this compound can significantly alter its electronic and steric properties compared to the parent compound, N-(4-sulfamoylphenyl)acetamide. By comparing the biological activity and target-binding interactions of the methylated and non-methylated analogs, researchers can deduce the importance of the sulfonamide N-H bond for target engagement. If the N-methylated compound shows reduced or altered activity, it would suggest that the hydrogen bond-donating capability of the sulfonamide N-H is critical for the mechanism of action.

Role in the Development of New Research Reagents and Materials

The chemical scaffold of this compound can be utilized in the development of novel research reagents and advanced materials. The versatility of the sulfonamide group allows for its incorporation into larger molecular architectures, such as polymers and supramolecular assemblies.

In the realm of research reagents, this compound can be used as a precursor for the synthesis of affinity chromatography resins. By immobilizing the compound or its derivatives onto a solid support, a stationary phase can be created for the purification of proteins that bind to sulfonamides. This would be a valuable tool for proteomics research.

In materials science, the incorporation of the this compound moiety into polymers could lead to the development of materials with interesting properties. For example, the sulfonamide group can participate in hydrogen bonding, which could influence the mechanical and thermal properties of the polymer. Furthermore, the synthesis of conjugates of sulfonamides with other molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs), has been explored to create new chemical entities with potential applications in drug delivery and materials science. acs.org The N-methylated compound could be a valuable starting material for creating similar conjugated systems with tailored properties.

The following table presents examples of how related sulfonamide structures are being used to develop new molecules with potential research applications, illustrating the possibilities for this compound.

| Derivative Class | Potential Application | Rationale |

| NSAID-Sulfonamide Conjugates | Novel therapeutic agents | Combining two pharmacophores to create a single molecule with dual activity. acs.org |

| Fluorescently Labeled Sulfonamides | Molecular probes for bioimaging | To visualize the localization and activity of target enzymes in cells. |

| Polymer-Bound Sulfonamides | Functional materials | To create materials with specific binding properties or altered physical characteristics. |

This table provides a conceptual overview of the potential applications of this compound in the development of new reagents and materials based on research into related sulfonamide compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-N-(4-sulfamoylphenyl)acetamide, and how can reaction yields be optimized?

- Methodology : Start with p-aminobenzene sulfonamide, reacting it with chloroacetyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to form 2-chloro-N-(4-sulfamoylphenyl)acetamide. Subsequent substitution reactions with methylamine or methylating agents yield the target compound. Optimize parameters like temperature (40–60°C), stoichiometry, and catalysts (e.g., triethylamine). Purification via recrystallization or column chromatography ensures purity .

- Characterization : Confirm structure using H/C NMR, IR (amide C=O stretch at ~1650 cm), and mass spectrometry (molecular ion peak at 229.27 g/mol) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Key Techniques :

- NMR Spectroscopy : Identify methyl (-CH), sulfamoyl (-SONH), and acetamide (-N-CO-) groups.

- IR Spectroscopy : Detect characteristic peaks for sulfonamide (S=O at ~1350–1150 cm) and amide (N-H bend at ~1550 cm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions) using SHELXL for refinement .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

- Protocol : Use the double broth dilution method to determine minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus. Compare results to controls (e.g., ciprofloxacin). Challenges include ensuring compound solubility in aqueous media and standardizing inoculum density .

Advanced Research Questions

Q. What experimental approaches elucidate the selective inhibition of carbonic anhydrase (CA) isoforms by this compound?

- Enzyme Assays : Measure inhibition constants () using stopped-flow CO hydration assays for isoforms like hCA II and VII. Compound 1 (a derivative) showed values of 43.2 nM (hCA II) and 8.9 nM (hCA VII), indicating isoform selectivity .

- Structural Insights : Co-crystallize the compound with CA isoforms (PDB: 8SAF). Analyze binding modes (e.g., sulfamoyl group coordinating the active-site zinc ion) using PHENIX for refinement and Pymol for visualization .

Q. How can molecular docking studies guide the design of selective CA inhibitors based on this compound?

- Workflow :

Docking : Use AutoDock Vina to model ligand-CA interactions, focusing on substituent effects (e.g., benzhydryl groups enhancing hCA VII selectivity).

Validation : Corrogate docking scores with experimental values and crystallographic data (e.g., piperazine tail orientation in hCA VII’s hydrophobic pocket) .

Q. What strategies address synthetic challenges in derivatizing this compound for enhanced bioactivity?

- Approaches :

- Tail Modification : Introduce heterocycles (e.g., piperazine) via nucleophilic substitution to improve solubility and target engagement.

- Protecting Groups : Use Boc-protected intermediates to prevent undesired side reactions during functionalization .

Q. How does the sulfamoyl group influence the compound’s biological activity compared to nitro or methoxy substituents?

- Comparative Analysis :

- Nitro Group : Facilitates reduction to amines (e.g., catalytic hydrogenation) but may reduce metabolic stability.

- Sulfamoyl Group : Enhances hydrogen bonding with CA active sites, improving inhibition potency and selectivity over non-sulfonamide analogs .

Data Contradiction and Validation

Q. How can conflicting data on isoform selectivity be resolved in CA inhibition studies?

- Validation Steps :

Reproducibility : Repeat assays under standardized conditions (pH 7.5, 20°C).

Structural Analysis : Compare ligand binding in hCA II (PDB: 5UN) vs. hCA VII (PDB: 8SAF) to identify residue-specific interactions (e.g., Phe-131 in hCA VII enhancing hydrophobic contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.